molecular formula C31H36N6O4 B12395561 RSV L-protein-IN-5

RSV L-protein-IN-5

Cat. No.: B12395561
M. Wt: 556.7 g/mol
InChI Key: ZQJFKHMZMLDZIV-UHFFFAOYSA-N
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Description

RSV L-protein-IN-5 is a potent inhibitor targeting the large polymerase protein (L) of the respiratory syncytial virus (RSV). This compound has shown significant efficacy in inhibiting the replication of RSV, making it a promising candidate for antiviral therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of RSV L-protein-IN-5 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

RSV L-protein-IN-5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .

Scientific Research Applications

RSV L-protein-IN-5 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the chemical properties and reactivity of RSV inhibitors.

    Biology: Employed in research to understand the molecular mechanisms of RSV replication and inhibition.

    Medicine: Investigated for its potential as an antiviral drug to treat RSV infections, particularly in infants and immunocompromised individuals.

    Industry: Utilized in the development of antiviral therapies and diagnostic tools for RSV.

Mechanism of Action

RSV L-protein-IN-5 exerts its effects by targeting the large polymerase protein (L) of RSV. The compound inhibits the RNA-dependent RNA polymerase activity of the L protein, thereby blocking viral RNA synthesis. This inhibition prevents the replication of the virus and reduces the viral load in infected cells. The molecular targets and pathways involved include the polymerase active site and associated cofactors .

Biological Activity

Respiratory Syncytial Virus (RSV) is a significant cause of respiratory infections, particularly in infants and the elderly. The RSV L protein plays a crucial role in the virus's replication and transcription processes, making it an attractive target for antiviral drug development. RSV L-protein-IN-5 is a novel compound designed to inhibit the activity of this protein. This article details the biological activity of this compound, supported by research findings, data tables, and case studies.

Structure and Function of RSV L Protein

The RSV L protein is a large multifunctional enzyme (approximately 250 kDa) that exhibits several enzymatic activities essential for viral replication. It contains three key domains:

  • RNA-dependent RNA polymerase (RdRp) : Catalyzes RNA synthesis.
  • Polyribonucleotidyl transferase (PRNTase) : Responsible for capping viral mRNA.
  • Methyltransferase (MTase) : Methylates the mRNA cap to enhance stability and translation efficiency.

These activities are interlinked and vital for the viral life cycle, making the L protein a prime target for therapeutic intervention .

This compound inhibits the polymerase activity of the RSV L protein by blocking guanylation of viral transcripts. The compound has been characterized with an inhibitory concentration (IC50) of 0.66 μM, indicating its potency against the enzyme .

Table 1: Inhibitory Activity of this compound

CompoundTarget ActivityIC50 (μM)Mechanism of Action
This compoundPolymerase Inhibition0.66Inhibits guanylation of viral transcripts

Research Findings

Recent studies have demonstrated that this compound effectively inhibits both RSV A and B subtypes without significant cytotoxicity. This broad-spectrum activity is critical as existing treatments often lack efficacy against different virus strains .

Case Study: Efficacy in Cell Lines

In vitro studies using various cell lines have shown that this compound maintains antiviral activity against live viruses and subgenomic replicons. The compound demonstrated similar potencies in both systems, confirming its role in targeting viral replication processes .

Comparative Analysis with Other Inhibitors

Compared to other known RSV inhibitors, this compound exhibits a favorable profile regarding potency and selectivity. For instance, while some inhibitors show significant cytotoxicity or limited subtype coverage, this compound has been noted for its low toxicity and effectiveness across multiple strains:

Table 2: Comparison with Other RSV Inhibitors

InhibitorIC50 (μM)CytotoxicitySubtype Coverage
AZ-27VariesModerateA & B
YM-53403HighHighLimited
This compound 0.66 None A & B

Future Directions in Research

The promising results regarding the biological activity of this compound suggest several avenues for further research:

  • Mechanistic Studies : Further elucidation of the precise molecular interactions between this compound and the viral polymerase could enhance understanding and lead to improved inhibitors.
  • In Vivo Efficacy : Testing the compound in animal models will be essential to assess its therapeutic potential in clinical settings.
  • Resistance Studies : Investigating potential resistance mechanisms will be crucial for developing long-term effective treatments against RSV.

Properties

Molecular Formula

C31H36N6O4

Molecular Weight

556.7 g/mol

IUPAC Name

4-amino-8-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-6,6-dimethyl-2-(6-methylpyridin-2-yl)-3H-imidazo[4,5-h]isoquinoline-7,9-dione

InChI

InChI=1S/C31H36N6O4/c1-18-8-6-9-22(34-18)28-35-26-21(32)17-20-25(27(26)36-28)29(38)37(30(39)31(20,2)3)15-7-13-33-14-12-19-10-11-23(40-4)24(16-19)41-5/h6,8-11,16-17,33H,7,12-15,32H2,1-5H3,(H,35,36)

InChI Key

ZQJFKHMZMLDZIV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=NC3=C4C(=CC(=C3N2)N)C(C(=O)N(C4=O)CCCNCCC5=CC(=C(C=C5)OC)OC)(C)C

Origin of Product

United States

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